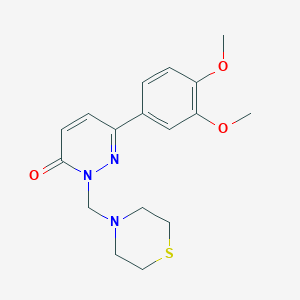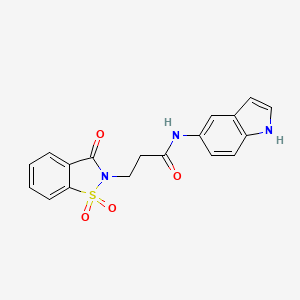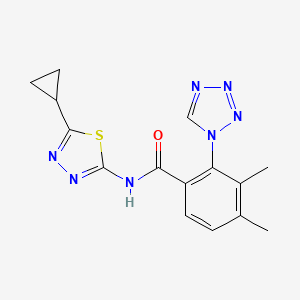![molecular formula C14H19N7O2 B12169985 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide](/img/structure/B12169985.png)
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide is a synthetic compound with a molecular formula of C14H19N7O2 It is known for its unique structure, which includes a purine moiety linked to a piperidine ring via a beta-alanyl spacer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Beta-Alanyl Spacer: The beta-alanyl group is introduced via a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the beta-alanyl-purine intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce production costs.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzymes or receptors involved in critical biological processes. The beta-alanyl spacer and piperidine ring contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxamide analogs: Compounds with slight modifications in the purine moiety or piperidine ring.
Purine-based inhibitors: Compounds that share the purine core structure but differ in the attached functional groups.
Uniqueness
This compound stands out due to its unique combination of a purine moiety, beta-alanyl spacer, and piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19N7O2 |
|---|---|
Molecular Weight |
317.35 g/mol |
IUPAC Name |
1-[3-(7H-purin-6-ylamino)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H19N7O2/c15-12(23)9-2-5-21(6-3-9)10(22)1-4-16-13-11-14(18-7-17-11)20-8-19-13/h7-9H,1-6H2,(H2,15,23)(H2,16,17,18,19,20) |
InChI Key |
DRQYTKZJTIMHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12169903.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12169906.png)

![4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12169914.png)
![N-(1H-indol-6-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B12169921.png)
![2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169940.png)

![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)



![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one](/img/structure/B12169989.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone](/img/structure/B12169993.png)
